Oxolan-2-yl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-2-yl trichloroacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a trichloroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxolan-2-yl trichloroacetate typically involves the esterification of oxolan-2-ol with trichloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Oxolan-2-yl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxolan-2-ol and trichloroacetic acid.
Reduction: The trichloroacetate group can be reduced to a dichloroacetate or monochloroacetate group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroacetate group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Hydrolysis: Oxolan-2-ol and trichloroacetic acid.
Reduction: Oxolan-2-yl dichloroacetate or oxolan-2-yl monochloroacetate.
Substitution: Various substituted oxolan-2-yl acetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Oxolan-2-yl trichloroacetate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives. Its unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a prodrug. The trichloroacetate group can be hydrolyzed in vivo to release the active oxolan-2-ol, which may have therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of oxolan-2-yl trichloroacetate involves its hydrolysis to release oxolan-2-ol and trichloroacetic acid. The oxolan-2-ol can interact with various molecular targets, depending on its specific structure and functional groups. The trichloroacetic acid released can act as a strong acid, influencing the pH and chemical environment in which it is released.
Comparison with Similar Compounds
- Oxolan-2-yl dichloroacetate
- Oxolan-2-yl monochloroacetate
- Oxolan-2-yl acetate
Comparison: Oxolan-2-yl trichloroacetate is unique due to the presence of three chlorine atoms in the trichloroacetate group, which imparts distinct chemical properties such as increased reactivity and acidity compared to its dichloroacetate and monochloroacetate counterparts. This makes it particularly useful in reactions requiring strong electrophiles or acids.
Properties
CAS No. |
64258-35-1 |
---|---|
Molecular Formula |
C6H7Cl3O3 |
Molecular Weight |
233.5 g/mol |
IUPAC Name |
oxolan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H7Cl3O3/c7-6(8,9)5(10)12-4-2-1-3-11-4/h4H,1-3H2 |
InChI Key |
CCZDALYBDYSYID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.